(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1443210-62-5
VCID: VC8240960
InChI: InChI=1S/C8H17N3O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h7H,1-6,9H2,(H2,10,12)/t7-/m0/s1
SMILES: C1CC(N(C1)CCCN)C(=O)N
Molecular Formula: C8H17N3O
Molecular Weight: 171.24 g/mol

(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide

CAS No.: 1443210-62-5

Cat. No.: VC8240960

Molecular Formula: C8H17N3O

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide - 1443210-62-5

Specification

CAS No. 1443210-62-5
Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
IUPAC Name (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C8H17N3O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h7H,1-6,9H2,(H2,10,12)/t7-/m0/s1
Standard InChI Key QQZGDEIJFYLUIT-ZETCQYMHSA-N
Isomeric SMILES C1C[C@H](N(C1)CCCN)C(=O)N
SMILES C1CC(N(C1)CCCN)C(=O)N
Canonical SMILES C1CC(N(C1)CCCN)C(=O)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide (C₈H₁₇N₃O) features a five-membered pyrrolidine ring substituted at the 1-position with a 3-aminopropyl group and at the 2-position with a carboxamide moiety . The stereochemistry at the C2 position is explicitly defined as (S)-configuration, critical for its potential interactions with biological targets.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₈H₁₇N₃O
Molecular Weight171.24 g/mol
SMILESC1CC@HC(=O)N
InChIInChI=1S/C8H17N3O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h7H,1-6,9H2,(H2,10,12)/t7-/m0/s1
Chiral Centers1 (C2)

The pyrrolidine ring adopts a puckered conformation, while the 3-aminopropyl side chain enhances solubility and potential hydrogen-bonding interactions .

Physicochemical Properties

Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:

Table 2: Predicted Collision Cross-Section (Ų)

Adductm/zCCS (Ų)
[M+H]⁺172.14444139.5
[M+Na]⁺194.12638145.9
[M+NH₄]⁺189.17098146.2
[M-H]⁻170.12988139.8

These values suggest moderate polarity, aligning with its mixed hydrophilic (amide, amine) and hydrophobic (pyrrolidine) functionalities.

Synthetic Methodologies

Retrosynthetic Considerations

The synthesis of (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide likely involves:

  • Pyrrolidine Ring Formation: Iridium-catalyzed reductive cyclization of prefunctionalized amides or lactams .

  • Side-Chain Introduction: Nucleophilic substitution or reductive amination to install the 3-aminopropyl group.

Stereochemical Control

The (S)-configuration at C2 may arise from asymmetric catalysis or chiral auxiliary-based synthesis. Enzymatic resolution of racemic intermediates represents another viable route, though no specific studies on this compound are documented.

Property(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamideAnatibant
Molecular Weight171.24 g/mol711.7 g/mol
Hydrogen Bond Donors44
Lipinski Violations02
IndicationNot reportedTraumatic brain injury

The absence of complex substituents in (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide suggests improved bioavailability and reduced toxicity risks compared to Anatibant.

Hypothetical Targets

The 3-aminopropyl group may facilitate interactions with:

  • G-Protein-Coupled Receptors (GPCRs): Via ionic bonding with aspartate/glutamate residues.

  • Enzymatic Active Sites: The carboxamide could act as a transition-state mimic in protease inhibition.

Future Directions

  • Synthetic Optimization: Adapting iridium-catalyzed cycloadditions to enantioselective synthesis.

  • Biological Screening: Prioritizing assays for neurological and anti-inflammatory activity, given structural parallels to Anatibant .

  • ADMET Profiling: Computational prediction of absorption, distribution, metabolism, excretion, and toxicity.

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